![molecular formula C12H17NO4 B1491851 (E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid CAS No. 2098157-03-8](/img/structure/B1491851.png)
(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid, or simply 4-oxo-8-hydroxy-6-azaspiro[3.4]octan-6-yl (OH) but-2-enoate, is a novel compound that has been gaining attention in the scientific community due to its potential applications in a variety of fields. This compound has been found to possess a wide range of properties, including anti-inflammatory, anti-microbial, and anti-cancer activities. It has also been studied for its potential to be used as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
A study by Andreae et al. (1992) explored the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane, demonstrating complex reactions that result in the formation of various stabilized intermediates, highlighting the compound's reactivity and potential for creating novel chemical structures Andreae, S., Schmitz, E., Wulf, J., & Schulz, B. (1992). Similarly, El-Hashash et al. (2015) utilized a structurally related compound for synthesizing a series of heterocyclic compounds with expected antibacterial activities, emphasizing its utility in medicinal chemistry El-Hashash, M., Soliman, A. Y., Bakeer, H., Mohammed, F. K., & Hassan, Haitham (2015).
Antimicrobial and Antibacterial Activities
The synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid for potential antibacterial applications was detailed by El-Hashash et al. (2015), showcasing the compound's foundational role in developing new antimicrobial agents El-Hashash et al. (2015). Güzel et al. (2006) focused on the antimycobacterial activity of 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non/[4.5]dec-4-yl)-2,2-diphenylacetamide derivatives, highlighting the therapeutic potential against tuberculosis Güzel, Ö., Ilhan, E., & Salman, A. (2006).
Supramolecular Structures and Properties
The study by Foces-Foces et al. (2005) on the crystal structures of two hydroxycarboxylic acid derivatives revealed that the conformation of hydroxymethyl groups significantly influences the dimensionality of supramolecular structures, suggesting applications in the design of molecular architectures Foces-Foces, C., Rodríguez, M. L., Febles, M., Pérez, C., & Martín, J. (2005).
Neuroprotective Agent Development
Drysdale et al. (2000) discussed the synthesis and structure-activity relationship of a series of compounds as inhibitors of kynurenine-3-hydroxylase, pinpointing their significance in developing neuroprotective agents for neurodegenerative diseases Drysdale, M., Hind, S., Jansen, M., & Reinhard, J. F. (2000).
Antioxidant Activity Analysis
Ardjani and Mekelleche (2016) employed quantum-chemistry descriptors and molecular docking to analyze the antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives, underscoring the methodological advancements in evaluating pharmacological properties Ardjani, A. T. E., & Mekelleche, S. (2016).
Propiedades
IUPAC Name |
(E)-4-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-7-9-6-13(8-12(9)4-1-5-12)10(15)2-3-11(16)17/h2-3,9,14H,1,4-8H2,(H,16,17)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXNSYCPIXNKLG-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CN(CC2CO)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.